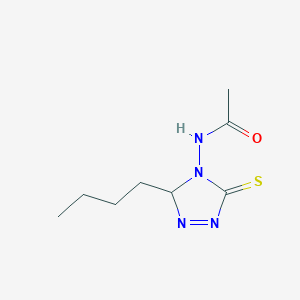
N-(3-Butyl-5-sulfanylidene-3,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Butyl-5-sulfanylidene-3,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a useful research compound. Its molecular formula is C8H14N4OS and its molecular weight is 214.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-Butyl-5-sulfanylidene-3,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and various applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:
- Molecular Formula : C₈H₁₃N₃OS
- CAS Number : 90311-60-7
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer properties. A study involving similar triazole compounds demonstrated their effectiveness against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. The mechanism of action often includes apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial strains. Triazoles are often evaluated for their ability to inhibit bacterial growth, making this compound a candidate for further studies in antimicrobial applications.
Enzyme Inhibition
Triazole derivatives have been noted for their ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction. The inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been associated with anti-inflammatory effects.
Case Studies
- Antitumor Activity : A comparative study on the anticancer activity of triazole derivatives highlighted that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro .
- Antimicrobial Testing : Preliminary tests indicated that the compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Further testing is required to establish minimum inhibitory concentrations (MIC) and mechanisms of action.
Data Table: Biological Activity Summary
| Activity Type | Assessed Against | Results |
|---|---|---|
| Anticancer | MCF-7, SW480, A549 | Significant inhibition observed |
| Antimicrobial | Various bacterial strains | Moderate activity noted |
| Enzyme Inhibition | COX, LOX | Potential inhibition observed |
Properties
CAS No. |
90311-60-7 |
|---|---|
Molecular Formula |
C8H14N4OS |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-(3-butyl-5-sulfanylidene-3H-1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C8H14N4OS/c1-3-4-5-7-9-10-8(14)12(7)11-6(2)13/h7H,3-5H2,1-2H3,(H,11,13) |
InChI Key |
OWHKJNZKSJXHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1N=NC(=S)N1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















